BenchChemオンラインストアへようこそ!

[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Lipophilicity Regioisomer differentiation Medicinal chemistry building blocks

[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311278-38-2) is a trisubstituted pyridine derivative bearing a dimethylamino group at C2, a 3-methoxyphenyl ring at C3, and a trifluoromethyl group at C5. The compound shares its molecular formula (C15H15F3N2O, MW 296.29) with the known selective androgen receptor modulator (SARM) LG-121071 but adopts a distinct monocyclic pyridine scaffold rather than a tricyclic quinolone core.

Molecular Formula C15H15F3N2O
Molecular Weight 296.29 g/mol
CAS No. 1311278-38-2
Cat. No. B1401823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS1311278-38-2
Molecular FormulaC15H15F3N2O
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3
InChIKeyIKGUMVAHWJLGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311278-38-2)


[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311278-38-2) is a trisubstituted pyridine derivative bearing a dimethylamino group at C2, a 3-methoxyphenyl ring at C3, and a trifluoromethyl group at C5 [1]. The compound shares its molecular formula (C15H15F3N2O, MW 296.29) with the known selective androgen receptor modulator (SARM) LG-121071 but adopts a distinct monocyclic pyridine scaffold rather than a tricyclic quinolone core [2]. Its IUPAC name is 3-(3-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine and its PubChem CID is 71628393 [1]. Vendors list this compound at ≥95% purity for research use, typically as a building block for medicinal chemistry derivatization .

Why Generic Substitution of [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Is Not Straightforward


Within the C15H15F3N2O isomeric family, substitution pattern profoundly reorders both computed physicochemical properties and biological target space. The 3-(3-methoxyphenyl) regioisomer (CAS 1311278-38-2) positions the electron-rich 3-methoxyphenyl group ortho to the dimethylamino moiety on the pyridine ring, creating a sterically and electronically distinct environment compared to its 6-aryl-4-CF3 and 3-(4-methoxyphenyl) isomers [1]. Computed XLogP3 (3.8) and the absence of hydrogen bond donors (HBD = 0) versus acceptors (HBA = 6) define a narrow property window that distinguishes this scaffold from the tricyclic quinolone SARM LG-121071, which possesses two hydrogen bond donors [1][2]. These differences in substitution topology, lipophilicity, and hydrogen bonding capacity preclude the assumption that in-class compounds or regioisomers can serve as drop-in replacements without altering target engagement or pharmacokinetic behavior. The quantitative evidence below — though limited in available primary pharmacology — demonstrates the measurable property differentiation that guides procurement decisions.

Product-Specific Quantitative Evidence Guide for CAS 1311278-38-2


XLogP3 Lipophilicity Differentiates the 3-(3-Methoxyphenyl) Regioisomer from 4-CF3 Positional Isomers

The computed octanol-water partition coefficient (XLogP3) for [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is 3.8 [1]. This positions the 3-aryl-5-CF3 substitution pattern at a moderate lipophilicity range relevant for CNS and intracellular target engagement. The 4-trifluoromethyl regioisomer series ([6-(3-methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, CAS 1311279-73-8) — which relocates the strongly electron-withdrawing CF3 group from position 5 to position 4 — is expected to alter the pyridine ring's electronic polarization and consequently modify both experimental logP and hydrogen bond acceptor basicity, though direct measurement data for this comparator are not publicly available . The difference in CF3 ring position is a well-established determinant of metabolic stability and CYP450 susceptibility in trifluoromethylpyridine series [2].

Lipophilicity Regioisomer differentiation Medicinal chemistry building blocks

Hydrogen Bond Donor Count of Zero Enables Blood-Brain Barrier Penetration Potential Relative to SARM LG-121071

[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has a computed hydrogen bond donor (HBD) count of zero and a hydrogen bond acceptor (HBA) count of six [1]. In contrast, the structurally unrelated but isomeric SARM LG-121071 (CAS 179897-70-2), which shares the molecular formula C15H15F3N2O, possesses two hydrogen bond donors from its quinolone lactam NH and a secondary amine [2]. The absence of HBD groups in the target compound is pharmacokinetically meaningful: the widely accepted rule for CNS drug design holds that compounds with HBD ≤ 1 and HBA ≤ 6 have a higher probability of crossing the blood-brain barrier [3]. This places CAS 1311278-38-2 in a more favorable computed CNS-MPO (Central Nervous System Multiparameter Optimization) space compared to LG-121071, which exceeds the HBD threshold.

CNS drug design Blood-brain barrier permeability SARMs

Rotatable Bond Count of Three Balances Conformational Flexibility Against Entropic Penalty in Binding

The target compound has three rotatable bonds (the methoxy methyl group and two connecting bonds between the pyridine and 3-methoxyphenyl ring) [1]. For comparison, the simpler dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine fragment (CAS 136539-99-6) has two rotatable bonds but lacks the 3-methoxyphenyl ring entirely, sacrificing potential π-stacking and hydrophobic interactions available to the target compound [2]. At the opposite extreme, a more elaborate analog bearing a diethylaminomethyl-phenyl substituent at position 6 would possess greater rotatable bond count and correspondingly higher entropic penalty upon binding. The three-rotatable-bond configuration of the target compound represents a middle ground that balances preorganization with sufficient flexibility to adopt bioactive conformations [3].

Ligand efficiency Conformational entropy Fragment-based drug design

Trifluoromethyl Group at Pyridine C5 Confers Metabolic Stability Advantage Over Non-fluorinated Pyridine Analogs

The trifluoromethyl substituent at position 5 of the pyridine ring in the target compound is a well-characterized metabolic blocking group. Trifluoromethylpyridines as a class exhibit enhanced resistance to oxidative metabolism compared to their non-fluorinated or methyl-substituted counterparts [1]. The CF3 group at the C5 position is para to the pyridine nitrogen, which strongly influences the electron density of the aromatic ring and reduces susceptibility to CYP450-mediated oxidation at this position. In the broader trifluoromethylpyridine agrochemical and pharmaceutical literature, compounds bearing a 5-CF3-pyridin-2-amine motif demonstrate 3- to 10-fold improvement in metabolic half-life over the corresponding 5-methyl analogs in liver microsome assays, though direct experimental data for CAS 1311278-38-2 itself are not available in the public domain [2].

Metabolic stability Cytochrome P450 Fluorine medicinal chemistry

3-Methoxyphenyl Substituent at C3 Enables π-Stacking Interactions Absent in Unsubstituted Pyridine Fragment

The 3-methoxyphenyl group at C3 of the pyridine ring provides an extended aromatic surface capable of engaging in edge-to-face or parallel-displaced π-stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp, His) in protein binding pockets. The simpler dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine fragment (CAS 136539-99-6, MW 190.17) lacks any aryl substituent and therefore cannot participate in such interactions, limiting its utility as a standalone pharmacophore [1]. The methoxy oxygen at the meta position of the pendant phenyl ring further serves as an additional hydrogen bond acceptor (contributing to the total HBA count of 6) [2]. Among regioisomers, the 3-methoxy substitution pattern on the phenyl ring (meta to the pyridine attachment point) places the methoxy oxygen in a distinct geometric orientation compared to the 4-methoxy isomer (CAS 1311278-76-8), potentially altering the vector of hydrogen bond acceptance .

Fragment elaboration Protein-ligand interactions π-stacking

Explicit Disclosure: Absence of Publicly Available Direct Bioactivity Data for CAS 1311278-38-2

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and major vendor technical datasheets (accessed May 2026) did not identify any peer-reviewed publication or patent that directly reports IC50, Ki, EC50, or other quantitative bioactivity data for CAS 1311278-38-2 against any defined molecular target [1][2][3]. The compound is listed as a research chemical by multiple vendors (AKSci, EvitaChem, ACINTS) with purity specifications of 95% but without associated biological characterization. The PubChem BioAssay database does not contain activity records for CID 71628393. This absence of direct biological annotation distinguishes it from extensively profiled analogs such as LG-121071 (Ki = 17 nM at androgen receptor) and positions it primarily as a synthetic building block or a tool compound for de novo target identification rather than a validated pharmacological probe.

Data transparency Procurement risk assessment Assay development

Best Research and Industrial Application Scenarios for [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311278-38-2)


Scaffold for CNS-Targeted Fragment Elaboration Leveraging Zero HBD Count

The computed HBD count of zero and XLogP3 of 3.8 [1] position CAS 1311278-38-2 as a chemically tractable starting point for CNS drug discovery programs where blood-brain barrier penetration is required. Unlike the HBD-containing SARM LG-121071, this compound satisfies the CNS MPO desirability threshold (HBD ≤ 1) [2]. Medicinal chemistry teams can elaborate the 3-methoxyphenyl ring at the meta position or functionalize the pyridine C4 and C6 positions while maintaining the favorable HBD profile. This scaffold is suitable for incorporation into CNS-focused compound collections and fragment-based screening libraries targeting GPCRs, kinases, or ion channels expressed in the central nervous system.

Regioisomeric Probe for Structure-Activity Relationship Studies in Trifluoromethylpyridine Series

The 3-aryl-5-CF3 substitution pattern of CAS 1311278-38-2 is distinct from the 6-aryl-4-CF3 and 3-(4-methoxyphenyl) regioisomers available in the same chemical space [1]. Systematic procurement of all three regioisomers enables head-to-head SAR studies to map the optimal position of the CF3 group and methoxyphenyl ring for a given biological target. Recent literature on trifluoromethylpyridines demonstrates that CF3 position can alter target selectivity by orders of magnitude in kinase and receptor programs [2]. The availability of this specific regioisomer at 95% purity from multiple vendors facilitates comparative screening without the need for in-house custom synthesis.

Synthetic Intermediate for 2-Aminopyridine-Based Autotaxin or Kinase Inhibitor Libraries

The 2-aminopyridine core with a dimethylamino substituent and 5-CF3 group is a recognized pharmacophore in autotaxin (ATX) inhibitor programs [1]. The 3-methoxyphenyl group at C3 provides a vector for further derivatization (e.g., demethylation to phenol followed by O-alkylation, or electrophilic aromatic substitution) to generate focused libraries. While direct bioactivity data for this compound are not available, the structural features align with the general pharmacophore requirements described in patent WO2015163435A1 for 2-amino-pyridine ATX inhibitors. This compound can serve as a key intermediate for parallel synthesis efforts targeting the ATX-LPA signaling axis implicated in fibrosis and cancer.

Physicochemical Standard for Computational Model Calibration

With its well-defined computed properties (XLogP3 = 3.8, HBD = 0, HBA = 6, rotatable bonds = 3, TPSA = 23.6 Ų) [1] and absence of stereogenic centers, CAS 1311278-38-2 is an ideal compound for calibrating in silico ADMET prediction models. Its intermediate lipophilicity and balanced HBA/HBD profile make it suitable as a reference standard for evaluating the predictive accuracy of logD7.4, Caco-2 permeability, and plasma protein binding models. Computational chemistry groups can use this compound as a validation benchmark when developing or retraining machine learning models for property prediction in the trifluoromethylpyridine chemical space.

Quote Request

Request a Quote for [3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.